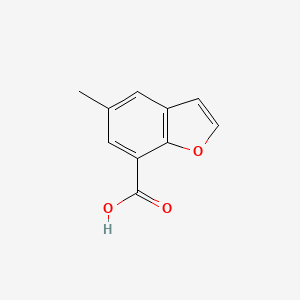

5-Methyl-1-benzofuran-7-carboxylicacid

Description

Significance of Benzofuran (B130515) Scaffolds in Heterocyclic Chemistry

Benzofuran and its derivatives are considered privileged structures in medicinal chemistry due to their ability to interact with a diverse range of biological targets. nih.govjst.go.jp This versatile scaffold is a fundamental structural unit in numerous biologically active natural products and synthetic compounds. nih.gov The inherent biological activities associated with the benzofuran nucleus are extensive and include antimicrobial, anti-inflammatory, antifungal, antihyperglycemic, analgesic, antiparasitic, and antitumor properties. nih.gov The rigid, planar nature of the benzofuran ring system provides a well-defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with enzyme active sites and receptors. jst.go.jp

The electronic properties of the benzofuran system, arising from the fusion of an aromatic benzene (B151609) ring with an electron-rich furan (B31954) ring, contribute to its chemical reactivity and its capacity to engage in various intermolecular interactions, including pi-stacking and hydrogen bonding. nih.gov The amenability of the benzofuran scaffold to a wide range of synthetic modifications further enhances its appeal to medicinal chemists, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov

Overview of Carboxylic Acid Functionality in Benzofuran Systems

The incorporation of a carboxylic acid group into a benzofuran scaffold introduces a key functional handle that can significantly modulate the molecule's properties. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, which can lead to enhanced binding affinity with biological macromolecules. chemicalbook.com Furthermore, its ionizable nature can improve the aqueous solubility of an otherwise lipophilic benzofuran derivative, a critical factor for drug development.

From a synthetic perspective, the carboxylic acid group is exceptionally versatile. It can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a diverse array of derivatives. mdpi.com This versatility allows for the construction of extensive compound libraries for biological screening. For instance, benzofuran-2-carboxylic acid is a common starting material for the synthesis of more complex, biologically active molecules. mdpi.com The position of the carboxylic acid group on the benzofuran ring is also crucial, as it dictates the spatial orientation of this important functional group and, consequently, its interaction with target proteins. acs.org

Research Trajectory and Rationale for Investigating 5-Methyl-1-benzofuran-7-carboxylic acid

While direct research on 5-Methyl-1-benzofuran-7-carboxylic acid is not extensively documented in publicly available literature, a clear rationale for its investigation can be inferred from studies on analogous compounds. The research trajectory for substituted benzofurans is heavily focused on the exploration of their therapeutic potential, particularly in the areas of oncology and infectious diseases. nih.govnih.gov

The rationale for investigating this specific compound is built upon the following observations:

The Benzofuran Core: As established, the benzofuran nucleus is a well-validated pharmacophore with a high propensity for biological activity. nih.gov

The Carboxylic Acid at Position 7: The carboxylic acid group at the 7-position is of interest for its potential to act as a key binding element or as a synthetic handle for further derivatization. Research on 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives has shown that this position is amenable to substitution for the development of potent enzyme inhibitors. acs.org

The Methyl Group at Position 5: The introduction of a methyl group can have a significant impact on a molecule's pharmacological profile. Methyl groups can influence lipophilicity, metabolic stability, and steric interactions with a binding site. mdpi.com Structure-activity relationship studies of other benzofuran derivatives have demonstrated that the position and nature of substituents on the benzene ring can significantly affect biological activity. mdpi.com

Therefore, the unique combination of a methyl group at the 5-position and a carboxylic acid at the 7-position on the benzofuran scaffold presents a novel chemical entity with the potential for unique biological properties.

Scope and Objectives of Academic Inquiry on 5-Methyl-1-benzofuran-7-carboxylic acid

Given the lack of specific data on 5-Methyl-1-benzofuran-7-carboxylic acid, the initial scope of academic inquiry would likely be exploratory, aiming to characterize its fundamental chemical and biological properties. The primary objectives of such an investigation would include:

Synthesis and Characterization: The development of a robust and efficient synthetic route to produce 5-Methyl-1-benzofuran-7-carboxylic acid in high purity. This would be followed by its complete spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry) and determination of its physicochemical properties.

Biological Screening: A broad-based biological screening campaign to identify any potential therapeutic activities. Based on the known activities of other benzofuran derivatives, this would likely include assays for:

Anticancer activity against a panel of human cancer cell lines. nih.gov

Antimicrobial activity against a range of pathogenic bacteria and fungi. nih.gov

Anti-inflammatory activity. nih.gov

Structure-Activity Relationship (SAR) Studies: Assuming the initial screening reveals promising activity, the next objective would be to synthesize a series of analogs to explore the structure-activity relationships. This would involve modifications at both the methyl and carboxylic acid positions to understand their respective contributions to the observed biological effects.

Identification of Molecular Targets: For any confirmed biological activity, further studies would aim to identify the specific molecular target(s) through which 5-Methyl-1-benzofuran-7-carboxylic acid exerts its effects.

The data generated from these foundational studies would be crucial in determining the potential of this compound as a lead for future drug discovery efforts.

Structure

3D Structure

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

5-methyl-1-benzofuran-7-carboxylic acid |

InChI |

InChI=1S/C10H8O3/c1-6-4-7-2-3-13-9(7)8(5-6)10(11)12/h2-5H,1H3,(H,11,12) |

InChI Key |

BHVNPEFPKHONDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)C(=O)O)OC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 1 Benzofuran 7 Carboxylic Acid and Its Analogs

Classical and Contemporary Approaches to Benzofuran (B130515) Core Construction

The construction of the benzofuran core is a central theme in heterocyclic chemistry, with methodologies evolving from classical cyclization reactions to modern metal-catalyzed processes. These approaches offer diverse pathways to substituted benzofurans, starting from readily available phenols and ketones.

Intramolecular Cyclization Strategies for Benzofuran Ring Formation

Intramolecular cyclization is a foundational strategy for building the benzofuran ring. This approach involves a precursor molecule that already contains the majority of the atoms needed for the final bicyclic structure, which then undergoes a ring-closing reaction.

One of the most established methods for benzofuran synthesis involves the cyclization of substituted o-hydroxyacetophenones. A modified Clemmensen reduction has been utilized as a one-step route to create symmetrical benzofuro[2,3-b]benzofurans and benzofuro[3,2-b]benzofurans directly from 2-hydroxyacetophenones. researchgate.net Another approach involves a base-promoted domino reaction where o-hydroxyacetophenones act as 1,5-binucleophiles. rsc.org This reaction with in-situ generated cyclopropenes proceeds through a regioselective oxa-Michael addition followed by an intramolecular aldol (B89426) reaction to form a new C–O and C–C bond, ultimately constructing a benzo[b]oxepine ring, a related oxygen-containing heterocyclic system. rsc.org

Oxidative cyclization has emerged as a powerful tool for benzofuran synthesis, often utilizing a variety of catalysts and oxidants to facilitate the ring-forming process. These methods can proceed through C-H functionalization, coupling reactions, or cyclization of pre-functionalized substrates.

One prominent method involves the tandem in situ oxidative coupling and cyclization of phenols with β-dicarbonyl compounds. thieme-connect.com For instance, the reaction between phenols and ethyl acetoacetate (B1235776) can be optimized using phenyliodine(III) diacetate (PIDA) as the oxidant and zinc iodide (ZnI2) as a Lewis acid catalyst in chlorobenzene, leading to high yields of 5-hydroxybenzofuran derivatives. thieme-connect.comthieme-connect.de This strategy has been successfully applied to synthesize analogs such as Ethyl 5-Hydroxy-2,7-dimethylbenzofuran-3-carboxylate. thieme-connect.com

Other notable oxidative cyclization approaches include:

Copper-Catalyzed Aerobic Cyclization : Polysubstituted benzofurans can be synthesized from phenols and alkynes in a one-pot procedure using a copper catalyst and molecular oxygen as the oxidant. This process involves a sequential nucleophilic addition and oxidative cyclization. rsc.org

Iodine(III)-Catalyzed Cyclization : 2-Arylbenzofurans can be obtained in good to excellent yields through the oxidative cyclization of 2-hydroxystilbenes, using a catalytic amount of (diacetoxyiodo)benzene (B116549) in the presence of m-chloroperbenzoic acid. nih.govorganic-chemistry.org

Iron(III)-Mediated Cyclization : Electron-rich aryl ketones can undergo intramolecular cyclization mediated by iron(III) chloride (FeCl3) to form the benzofuran ring through a direct oxidative aromatic C–O bond formation. nih.gov

| Method | Catalyst/Reagent | Substrates | Key Features | Reference |

|---|---|---|---|---|

| PIDA-Mediated Tandem Reaction | PIDA (oxidant), ZnI₂ (catalyst) | Phenols and β-dicarbonyl compounds | In situ oxidation and coupling-cyclization; high yields for 5-hydroxybenzofurans. | thieme-connect.com |

| Copper-Catalyzed Aerobic Cyclization | Copper catalyst, O₂ (oxidant) | Phenols and alkynes | One-pot, regioselective synthesis of polysubstituted benzofurans. | rsc.org |

| Iodine(III)-Catalyzed Cyclization | PhI(OAc)₂ (catalyst), m-CPBA (oxidant) | 2-Hydroxystilbenes | Metal-free catalyst system for the synthesis of 2-arylbenzofurans. | nih.govorganic-chemistry.org |

| Iron(III)-Mediated Cyclization | FeCl₃ | Electron-rich aryl ketones | Direct oxidative aromatic C–O bond formation. | nih.gov |

This strategy typically involves a two-step process where a phenol (B47542) is first alkylated with a reagent containing a suitable leaving group, followed by an intramolecular cyclization to form the furan (B31954) ring. A common approach is the O-alkylation of phenols with α-haloketones, which then undergo intramolecular cyclization to yield 3-substituted benzofurans. nih.gov

More advanced one-pot methods have been developed using nonprecious transition metal catalysts. nih.gov For example, iron(III) can catalyze the regioselective halogenation of an aryl ketone, which is then followed by a copper-catalyzed O-arylation and cyclization to form the benzofuran structure. nih.gov This C7a–O bond forming approach has proven effective for synthesizing a variety of 2,3-disubstituted benzofurans. nih.gov Copper(I) catalysis is also effective for the ring closure of aryl o-bromobenzyl ketones. nih.gov Furthermore, a one-pot synthesis of functionalized benzofurans has been achieved through copper-catalyzed reactions of o-iodophenols, acyl chlorides, and phosphorus ylides. acs.org

Metal-Catalyzed Coupling and Cycloaddition Reactions

Transition-metal catalysis has revolutionized the synthesis of benzofurans, allowing for the construction of the heterocyclic core with high efficiency and selectivity. Palladium, in particular, has been extensively used in a variety of coupling and cycloaddition reactions.

Palladium catalysts are highly versatile for forming the C-C and C-O bonds necessary for the benzofuran skeleton. These reactions often proceed via mechanisms such as C-H activation, cross-coupling, and tandem cyclizations.

A significant advancement is the synthesis of benzofurans through palladium-catalyzed C–H activation/oxidation tandem reactions. rsc.orgrsc.org This method can involve the reaction of 2-hydroxystyrenes with iodobenzenes, providing an efficient route to complex benzofuran structures. rsc.orgrsc.org Another C-H functionalization strategy employs a palladium-catalyzed reaction between benzoquinone and terminal alkynes, where the benzoquinone serves as both a reactant and an oxidant, eliminating the need for external oxidants or ligands. nih.gov Palladium-catalyzed C-H arylation of the benzofuran core itself, using reagents like triarylantimony difluorides, is another powerful tool for synthesizing 2-arylbenzofurans. nih.gov

Other prominent palladium-catalyzed routes include:

Sonogashira Coupling/Cyclization : The coupling of o-hydroxy or o-halo-phenols with terminal alkynes is a widely used method. researchgate.netrsc.org This can be followed by an intramolecular cyclization to yield the benzofuran product. Doxsee and coworkers demonstrated a Sonogashira coupling of 5-iodovanillin (B1580916) with 2-methyl-3-butyne-2-ol to form a benzofuran derivative. researchgate.net

Tsuji-Trost-Type Reactions : The palladium-catalyzed nucleophilic substitution of benzofuran-2-ylmethyl acetates allows for the introduction of a wide range of N, S, O, and C-nucleophiles at the 2-position of the benzofuran ring. nih.govunicatt.it

Direct Oxidative Cyclization : Phenols can react with propiolates in the presence of a Pd(OAc)2/PPh3 catalyst system to generate benzofurans directly. nih.gov

| Reaction Type | Catalyst System | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| C-H Activation/Oxidation | Pd(OAc)₂ | 2-Hydroxystyrenes and iodobenzenes | Tandem reaction forming C-C and C-O bonds. | rsc.orgrsc.org |

| C-H Functionalization/Cyclization | Palladium catalyst | Benzoquinone and terminal alkynes | Benzoquinone acts as both reactant and oxidant; no external oxidant needed. | nih.gov |

| Sonogashira Coupling/Cyclization | Pd(II) acetate (B1210297), phosphine (B1218219) ligand, CuI | o-Halophenols and terminal alkynes | Versatile one-pot synthesis of substituted benzofurans. | rsc.orgresearchgate.net |

| Tsuji-Trost-Type Substitution | [Pd(η³-C₃H₅)Cl]₂/XPhos or Pd₂(dba)₃/dppf | Benzofuran-2-ylmethyl acetates and nucleophiles | Regioselective functionalization at the 2-methyl position. | nih.govunicatt.it |

| Direct Oxidative Cyclization | Pd(OAc)₂/PPh₃, CF₃CO₂Ag | Phenols and propiolates | Direct conversion of phenols to benzofurans in one pot. | nih.gov |

Copper-Catalyzed Intramolecular C-O Bond Formation

Copper-catalyzed reactions are a cornerstone for the synthesis of benzofurans, providing efficient pathways for the crucial intramolecular C-O bond formation. These methods often proceed via an Ullmann-type coupling or dehydrogenative coupling mechanism. rsc.org A common strategy involves the cyclization of 1-(2-haloaryl)ketones, where copper catalysts facilitate the O-arylation to form the C7a–O bond. nih.govacs.org Research has demonstrated that even parts-per-million (ppm) loadings of copper can effectively catalyze this heterocyclization. acs.org

One-pot procedures have been developed that combine a regioselective halogenation of an aryl ring with a subsequent copper-catalyzed O-arylation, allowing the synthesis of various benzofuran analogues from simple 1-aryl- or 1-alkylketones. nih.govnih.gov For instance, the synthesis can start with an iron(III)-catalyzed iodination of a ketone, followed by the addition of a copper catalyst to promote the intramolecular cyclization. acs.org

Another prominent copper-mediated approach is the dehydrogenative C-H/O-H coupling reaction. rsc.org This method avoids the need for pre-functionalization (e.g., halogenation) of the starting materials, simplifying the synthetic route. Copper catalysts can promote a domino hydration/annulation reaction of 2-fluorophenylacetylene derivatives to afford benzofurans. nih.gov Furthermore, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes presents a facile, one-pot procedure for generating polysubstituted benzofurans. rsc.org

| Catalyst | Reactants | Reaction Type | Reference |

| CuI | 2-Fluorophenylacetylene derivatives | Domino Hydration/Annulation | nih.gov |

| Copper (ppm loading) | 1-(2-haloaryl)ketones | Intramolecular O-arylation | acs.org |

| Copper Catalyst | Phenols and Alkynes | Aerobic Oxidative Cyclization | rsc.org |

| Copper Catalyst | 2-(benzo[b]thiophen-3-yl)phenols | Intramolecular Dehydrogenative C-H/O-H Coupling | rsc.org |

Friedel-Crafts Based Synthetic Pathways

Friedel-Crafts reactions and their intramolecular variants represent a classic and effective strategy for constructing the benzofuran ring system. researchgate.net These reactions, typically catalyzed by Lewis or Brønsted acids, involve the cyclization of an appropriate precursor onto the aromatic ring. researchgate.netrsc.org

A key approach is the intramolecular Friedel-Crafts acylation of α-aryloxyaryl ketones. nih.gov This cyclodehydration reaction can be promoted by various Lewis acids, such as Ga(OTf)₃, Bi(OTf)₃, or BBl₃. nih.gov Another pathway involves an FeCl₃-mediated intermolecular tandem reaction of an anisole (B1667542) with glyoxal (B1671930) monohydrates, which proceeds through Friedel-Crafts alkylation and subsequent oxidative annulation to furnish the benzofuran core. researchgate.nettandfonline.com This method is advantageous due to the use of an inexpensive and abundant iron catalyst that acts as both a Lewis acid and an oxidant. researchgate.net

Metal-free conditions have also been developed, utilizing strong Brønsted acids like phosphoric acid to catalyze the intramolecular Friedel-Crafts reaction for constructing 2,3-unsubstituted benzofurans. rsc.org This approach demonstrates good functional group tolerance. rsc.org The synthesis of functionalized 2-benzyl benzofurans can be achieved via a sequential protocol involving a Re₂O₇-catalyzed Friedel-Crafts alkylation of phenols with cinnamyl alcohols, followed by a Pd(II)-catalyzed oxidative annulation. nih.gov

| Catalyst/Reagent | Reaction Type | Key Features | Reference |

| FeCl₃ | Intermolecular Friedel-Crafts Alkylation/Oxidative Annulation | Inexpensive catalyst, tandem reaction | researchgate.nettandfonline.com |

| Ga(OTf)₃, Bi(OTf)₃, BBl₃ | Intramolecular Friedel-Crafts Acylation | Cyclodehydration of α-aryloxyaryl ketones | nih.gov |

| Phosphoric Acid | Intramolecular Friedel-Crafts Reaction | Metal-free, good functional group tolerance | rsc.org |

| Re₂O₇ / Pd(II) | Sequential Friedel-Crafts Alkylation/Oxidative Annulation | Synthesis of 2-benzyl benzofurans | nih.gov |

Regioselective Functionalization for Carboxylic Acid Introduction

Introducing a carboxylic acid group at a specific position on the benzofuran ring, particularly at C-7, is crucial for synthesizing the target compound. This can be achieved either by direct carboxylation of a pre-formed benzofuran or, more commonly, by constructing the ring from a precursor that already contains the desired functionality or a group that can be readily converted to a carboxylic acid.

Strategies for Carboxylation at the C-7 Position of Benzofuran

Achieving regioselective functionalization at the C-7 position of a benzofuran nucleus can be challenging. Classical cyclization strategies, such as intramolecular Friedel-Crafts-type condensations, often face regiochemical control issues. oregonstate.edu For example, when both ortho positions on the phenolic precursor are available for cyclization, the reaction may favor the sterically less-hindered position, potentially leading to undesired isomers. oregonstate.edu

To ensure carboxylation specifically at C-7, a common and effective strategy is to begin with a benzene-based starting material that already possesses the required substituents in the correct orientation. For the synthesis of 5-Methyl-1-benzofuran-7-carboxylic acid, this would involve starting with a phenol derivative that has a methyl group at the para position to the hydroxyl group and a carboxyl group (or a precursor to it) at one of the ortho positions. The benzofuran ring is then constructed using this pre-functionalized substrate, thereby cementing the position of the carboxylic acid at C-7.

Functional Group Interconversions for Carboxylic Acid Formation

Functional group interconversion is a powerful tool for installing a carboxylic acid moiety onto the benzofuran scaffold, often offering a milder or more accessible route than direct carboxylation.

A widely used method is the hydrolysis of a corresponding ester. prepchem.comnih.gov For example, 5-Methyl-1-benzofuran-7-carboxylic acid can be prepared from its methyl or ethyl ester precursor. The synthesis of methyl benzofuran-7-carboxylate can be achieved, and its subsequent hydrolysis, typically under basic conditions using aqueous sodium hydroxide (B78521) followed by acidic workup, yields the desired carboxylic acid. prepchem.comnih.gov

Another potential route is the oxidation of a functional group already at the C-7 position. For instance, if a 7-methylbenzofuran (B50305) derivative were available, the methyl group could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. imperial.ac.uk Similarly, a formyl group (aldehyde) at the C-7 position could be readily oxidized to a carboxylic acid.

| Precursor Functional Group | Reagents | Resulting Group | General Utility | Reference |

| Ester (-COOR) | NaOH or KOH, then H₃O⁺ | Carboxylic Acid (-COOH) | Common and high-yielding method for deprotection. | prepchem.comnih.gov |

| Alkyl (-CH₃) | KMnO₄ or CrO₃/H₂SO₄ | Carboxylic Acid (-COOH) | Oxidation of benzylic positions. | imperial.ac.uk |

| Aldehyde (-CHO) | Cr(VI) reagents, KMnO₄ | Carboxylic Acid (-COOH) | Standard oxidation of aldehydes. | imperial.ac.uk |

| Primary Alcohol (-CH₂OH) | Cr(VI) reagents, KMnO₄ | Carboxylic Acid (-COOH) | Standard oxidation of primary alcohols. | imperial.ac.uk |

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of synthetic products while minimizing reaction times and the formation of byproducts. For the synthesis of benzofurans and their derivatives, key parameters that are frequently optimized include the choice of catalyst, ligands, solvent, temperature, and reaction time. scielo.brchemrxiv.org

The efficiency of oxidative coupling reactions for synthesizing dihydrobenzofuran neolignans, for example, is highly dependent on the nature and concentration of the oxidant. scielo.br Studies have shown that silver(I) oxide can be a highly efficient oxidant, with its stoichiometry significantly impacting both the conversion of starting material and the selectivity towards the desired product. scielo.br Solvents also play a crucial role; acetonitrile (B52724) has been identified as a "greener" and effective solvent that provides a good balance between conversion and selectivity compared to more traditional solvents like benzene (B151609) or dichloromethane. scielo.brchemrxiv.org Temperature and reaction time are codependent variables; optimization often involves finding the lowest possible temperature and shortest time that still afford a high yield, which was demonstrated by a reduction in reaction time from 20 hours to 4 hours in one study without significant loss of yield. scielo.br

Catalyst Screening and Ligand Effects

The choice of catalyst and associated ligands is paramount in transition-metal-catalyzed syntheses of benzofurans. acs.org Both the metal center (e.g., copper, palladium, nickel, rhodium) and the electronic and steric properties of the ligands can dramatically influence reactivity, selectivity, and yield. acs.orgnih.govacs.org

In nickel-catalyzed reactions, the identity of the ligand has been shown to be critical. For the ring-opening of benzofurans, the monodentate phosphine ligand PCy₃ afforded a 94% yield, whereas other ligands like PPh₃, DPPF, and bipyridine gave no product. acs.org This highlights the profound impact a ligand can have on the outcome of a reaction. Similarly, in nickel-catalyzed syntheses of benzofuran derivatives via intramolecular nucleophilic addition, 1,10-phenanthroline (B135089) was identified as an effective ligand when used with a Ni(OTf)₂ catalyst. acs.orgnih.gov

For copper-based systems, which are highly relevant to the C-O bond formation in benzofuran synthesis, the catalyst system is often optimized. Copper iodide (CuI) is frequently employed, sometimes as a co-catalyst with palladium in Sonogashira coupling reactions that precede intramolecular cyclization. acs.orgnih.gov The screening of different copper salts and ligands can lead to significant improvements in reaction efficiency.

The following table summarizes findings from catalyst and ligand screening in reactions analogous to benzofuran synthesis.

| Metal Catalyst | Ligand | Reaction Type | Yield/Observation | Reference |

| Ni(cod)₂ | PCy₃ | Hydrogenative Ring-Opening | 94% yield | acs.org |

| Ni(cod)₂ | PPh₃, DPPF, bipyridine | Hydrogenative Ring-Opening | No product detected | acs.org |

| Ni(OTf)₂ | 1,10-phenanthroline | Intramolecular Nucleophilic Addition | High yields reported | acs.orgnih.gov |

| (PPh₃)PdCl₂ / CuI | (co-catalyst) | Sonogashira Coupling / Cyclization | Effective for benzofuran synthesis | acs.orgnih.gov |

Solvent Selection and Reaction Temperature Influence

The choice of solvent and reaction temperature are critical parameters that significantly influence the yield, purity, and reaction kinetics of benzofuran synthesis. The selection is largely dictated by the nature of the specific synthetic route employed, such as Perkin rearrangement, palladium-catalyzed coupling reactions, or intramolecular cyclization of phenoxyacetates.

For the synthesis of benzofuran-7-carboxylates, a common precursor is a substituted (2-formyl-6-methoxycarbonylphenoxy)acetic acid. The cyclization of this intermediate is often achieved by heating in the presence of a dehydrating agent. A typical procedure involves refluxing the precursor with sodium acetate in acetic anhydride (B1165640) prepchem.com. In this context, acetic anhydride serves as both the solvent and the dehydrating agent, with the reflux temperature providing the necessary thermal energy to drive the intramolecular condensation and subsequent aromatization to the benzofuran ring system.

In palladium-catalyzed syntheses of benzofurans, which often involve the coupling of an ortho-halophenol with a terminal alkyne followed by cyclization, the choice of solvent and temperature is crucial for catalyst stability and activity. Common solvents for such reactions include polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and ethereal solvents like tetrahydrofuran (B95107) (THF). The reaction temperatures can range from ambient temperature to reflux, typically between 60 °C and 120 °C, depending on the reactivity of the substrates and the specific palladium catalyst and ligands used. Higher temperatures are often required to facilitate the intramolecular cyclization step.

The influence of solvent and temperature on the synthesis of a related compound, methyl 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate, involves refluxing a mixture of the corresponding carboxylic acid with potassium carbonate and dimethyl sulfate (B86663) in acetone (B3395972) nih.gov. Here, acetone acts as a suitable polar aprotic solvent, and the reflux temperature facilitates the esterification reaction.

The following table summarizes the solvent and temperature conditions commonly employed in the synthesis of benzofuran carboxylic acids and their analogs, derived from methodologies for similar structures.

| Synthetic Step | Solvent(s) | Temperature Range (°C) | Reaction Type |

| Cyclization of phenoxyacetic acids | Acetic anhydride | Reflux | Intramolecular condensation |

| Palladium-catalyzed coupling/cyclization | DMF, MeCN, Toluene | 60 - 120 | Cross-coupling and cyclization |

| Esterification | Acetone | Reflux | Nucleophilic substitution |

| Hydrolysis of esters | Methanol (B129727)/Water | Room Temperature | Saponification |

It is important to note that optimization of these parameters is often necessary for any specific substrate to maximize the yield and minimize the formation of byproducts.

Stereochemical Considerations in Synthesis

For the synthesis of 5-Methyl-1-benzofuran-7-carboxylic acid, stereochemical considerations are not a primary concern as the molecule is achiral and does not possess any stereocenters. The planar nature of the benzofuran ring system and the substitution pattern of this particular compound preclude the formation of stereoisomers.

However, in the synthesis of more complex analogs of 5-Methyl-1-benzofuran-7-carboxylic acid that may incorporate chiral centers, for instance, through substitution on the furan ring or on side chains attached to the benzene ring, stereochemical control would become a critical aspect of the synthetic design. In such cases, the use of chiral catalysts, auxiliaries, or stereoselective reagents would be necessary to control the formation of the desired stereoisomer. For the target compound itself, these considerations are not applicable.

Scalable Synthetic Protocols for Research and Development

A plausible scalable approach to 5-Methyl-1-benzofuran-7-carboxylic acid could be envisioned starting from commercially available and relatively inexpensive precursors. A potential multi-step synthesis is outlined below, based on established transformations for similar benzofuran structures.

Proposed Scalable Synthetic Route:

Starting Material: A suitably substituted phenol, such as 3-methyl-5-hydroxytoluene, would serve as a cost-effective starting point.

Formylation: Introduction of a formyl group ortho to the hydroxyl group can be achieved through various methods, such as the Reimer-Tiemann or Duff reaction, to yield a substituted salicylaldehyde.

Carboxylation: Introduction of a carboxyl group can be achieved via methods like the Kolbe-Schmitt reaction or by protection of the hydroxyl and formyl groups, followed by lithiation and quenching with carbon dioxide.

Etherification: The phenolic hydroxyl group would then be etherified with an alpha-haloacetate, such as ethyl bromoacetate, in the presence of a base like potassium carbonate in a suitable solvent like acetone or DMF.

Intramolecular Cyclization: The resulting phenoxyacetate (B1228835) intermediate would undergo intramolecular cyclization to form the benzofuran ring. This can be promoted by heating in the presence of a dehydrating agent like acetic anhydride with sodium acetate, or through other condensation methods.

Hydrolysis: Finally, the ester group at the 7-position would be hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in a mixture of methanol and water, followed by acidification prepchem.com.

This proposed route utilizes common and well-understood chemical transformations, which are generally amenable to scale-up. The purification at each step would likely involve crystallization or extraction, which are scalable techniques.

For industrial-scale production, process optimization would be critical. This would involve a detailed study of reaction parameters at each step, including solvent choice to facilitate work-up and minimize waste, temperature control for safety and efficiency, and reagent stoichiometry to reduce costs. The development of a one-pot or telescopic synthesis, where intermediates are not isolated, could further enhance the efficiency and scalability of the process. While a specific scalable protocol for 5-Methyl-1-benzofuran-7-carboxylic acid has not been reported, the principles of process chemistry applied to the synthesis of analogous benzofurans suggest that a robust and scalable route is achievable.

Chemical Reactivity and Derivatization of 5 Methyl 1 Benzofuran 7 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and other related compounds through nucleophilic acyl substitution. uomustansiriyah.edu.iqlibretexts.org

The conversion of the carboxylic acid to esters and amides is a fundamental derivatization strategy. Esterification can be achieved via the classic Fischer esterification method, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.com However, for more sensitive substrates or to achieve higher yields, a two-step procedure is often employed. This involves activating the carboxylic acid by converting it into a more reactive intermediate, such as an acid chloride. libretexts.org Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can facilitate this transformation, and the resulting acid chloride readily reacts with alcohols or amines to yield the corresponding esters or amides. niscair.res.inresearchgate.net

Direct amidation can also be accomplished using coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, allowing for the formation of an amide bond upon reaction with a primary or secondary amine. libretexts.org These methods are widely applied in the synthesis of biologically active benzofuran (B130515) derivatives. researchgate.netbohrium.com

Table 1: Representative Conditions for Esterification and Amidation

| Transformation | Reagents & Conditions | Product Type | Reference |

| Esterification | 1. Thionyl chloride (SOCl₂), 90°C | Acid Chloride | niscair.res.in |

| 2. Propargyl alcohol, Triethylamine (B128534), CH₂Cl₂ | Ester | niscair.res.in | |

| Amidation | 1. Oxalyl chloride, cat. DMF, CH₂Cl₂ | Acid Chloride | researchgate.net |

| 2. Substituted amine, Triethylamine | Amide | researchgate.net | |

| Direct Amidation | Dicyclohexylcarbodiimide (DCC), Amine | Amide | libretexts.org |

The carboxylic acid moiety can be reduced to a primary alcohol. This transformation requires potent reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common choice. The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition, effectively delivering two hydride ions to the carbonyl carbon. libretexts.org The resulting primary alcohol, (5-methyl-1-benzofuran-7-yl)methanol, serves as a valuable intermediate for further functionalization.

Conversely, the carboxyl group in 5-Methyl-1-benzofuran-7-carboxylic acid is already at a high oxidation state, and therefore, it is generally resistant to further oxidation under standard conditions.

Electrophilic Aromatic Substitution on the Benzofuran Nucleus

The benzofuran ring system is considered electron-rich and is thus activated towards electrophilic aromatic substitution (EAS). rsc.org The regioselectivity of these reactions on the 5-Methyl-1-benzofuran-7-carboxylic acid core is governed by the directing effects of the existing substituents. The available positions for substitution are C-2, C-3, C-4, and C-6.

-CH₃ group (at C-5): An activating, ortho-, para-director, enhancing reactivity at positions C-4 and C-6.

Benzofuran Ring: The heterocyclic furan (B31954) portion is inherently reactive, with a preference for substitution at the C-3 and C-2 positions. rsc.org

The ultimate substitution pattern depends on the specific reaction conditions and the nature of the electrophile, often resulting in a mixture of isomers.

Halogenation, such as chlorination and bromination, introduces halogen atoms onto the benzofuran nucleus. These reactions typically proceed by treating the substrate with a halogen source in the presence of a Lewis acid or using reagents like N-chlorosuccinimide (NCS). nih.govchemicalbook.com Given the directing effects, substitution is most likely to occur at the C-4 and C-6 positions, which are activated by the C-5 methyl group.

Table 2: Predicted Regioselectivity of Halogenation

| Position | Directing Influence(s) | Predicted Reactivity |

| C-4 | ortho to -CH₃ (activating) | Favorable |

| C-6 | para to -CH₃ (activating) | Favorable |

| C-2 / C-3 | Inherent reactivity of furan ring | Possible |

Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.org Sulfonation involves the use of fuming sulfuric acid. For 5-Methyl-1-benzofuran-7-carboxylic acid, the deactivating nature of the carboxyl group makes these reactions more challenging compared to unsubstituted benzofuran. Nevertheless, under forcing conditions, substitution is expected to follow the same regiochemical principles outlined for halogenation, with the C-4 and C-6 positions being the most probable sites of reaction due to the activating effect of the methyl group.

Nucleophilic Substitution Reactions and Coupling

While direct nucleophilic aromatic substitution on the electron-rich benzofuran ring is generally unfavorable, the introduction of a halogen atom via electrophilic substitution opens up pathways for subsequent coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. researchgate.net A halogenated derivative of 5-Methyl-1-benzofuran-7-carboxylic acid (e.g., the 6-bromo derivative) can be coupled with various arylboronic acids. This two-step sequence of halogenation followed by cross-coupling provides a versatile route to a wide array of 5,6-disubstituted benzofuran derivatives. researchgate.net

Table 3: Example of a Halogenation-Coupling Sequence

| Step | Reaction | Reactants/Catalyst | Intermediate/Product | Reference |

| 1 | Bromination | Br₂, FeBr₃ | 6-Bromo-5-methyl-1-benzofuran-7-carboxylic acid | youtube.com |

| 2 | Suzuki Coupling | Arylboronic acid, Pd(0) catalyst, Base | 6-Aryl-5-methyl-1-benzofuran-7-carboxylic acid | researchgate.netresearchgate.net |

C-H Activation and Direct Functionalization

Direct C-H activation has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to the functionalization of heterocyclic compounds. For benzofuran derivatives, this strategy allows for the introduction of new substituents directly onto the carbon-hydrogen bonds of the scaffold. While specific studies on the C-H activation of 5-Methyl-1-benzofuran-7-carboxylic acid are limited, the general principles of benzofuran reactivity can be extrapolated.

Palladium-catalyzed C-H activation is a common method for the arylation of benzofurans, typically favoring the C2 position due to its higher reactivity. rsc.orgnih.govpharmatutor.org However, the presence of a directing group can steer the functionalization to other positions. In the case of 5-Methyl-1-benzofuran-7-carboxylic acid, the carboxylic acid group at the 7-position could potentially direct C-H activation to the adjacent C6 position. This directed approach often requires the use of specific ligands and reaction conditions to achieve the desired regioselectivity. For instance, studies on other benzofuran carboxamides have demonstrated successful C-H arylation at the C3 position by employing an 8-aminoquinoline (B160924) (AQ) directing group. mdpi.com This suggests that conversion of the carboxylic acid to a suitable amide derivative could enable directed C-H functionalization on the benzene (B151609) ring of the 5-Methyl-1-benzofuran-7-carboxylic acid scaffold.

Theoretical studies on palladium-catalyzed C-H activation of benzofuran derivatives suggest a concerted metalation-deprotonation (CMD) mechanism as a plausible pathway. mdpi.com The reaction conditions, including the choice of catalyst, oxidant, and solvent, play a crucial role in the efficiency and selectivity of these transformations. rsc.orgnih.gov

Table 1: Examples of C-H Activation Reactions on Benzofuran Scaffolds

| Catalyst/Reagent | Reaction Type | Position Functionalized | Reference |

| Pd(OAc)₂ / CuCl₂ | Arylation with triarylantimony difluorides | C2 | rsc.org |

| Pd(OAc)₂ / Directing Group | Arylation | Directed position (e.g., C3) | mdpi.com |

| Rhodium catalysts | C-H activation/cyclization | Various | mdpi.com |

Cross-Coupling Reactions at Substituted Positions

Cross-coupling reactions, particularly Suzuki-Miyaura coupling, are fundamental methods for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. tcichemicals.comlibretexts.orgresearchgate.net To utilize this methodology for the derivatization of 5-Methyl-1-benzofuran-7-carboxylic acid, a leaving group, typically a halogen, is required at the position of interest.

For instance, if a halogen atom were introduced at the C4 or C6 position of the benzofuran ring, it could serve as a handle for Suzuki-Miyaura cross-coupling reactions with various boronic acids or esters. This would allow for the introduction of a wide array of aryl or heteroaryl substituents at these positions. Research on the Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate demonstrates the feasibility of such reactions on the benzofuran scaffold, yielding 5-arylbenzofuran-2-carboxylates in high yields. researchgate.net Although this is a different isomer, the principles of the reaction are applicable. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high efficiency in these coupling reactions. tcichemicals.comresearchgate.net

Table 2: Conditions for Suzuki-Miyaura Cross-Coupling on a Bromobenzofuran Derivative

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

| Methyl 5-bromobenzofuran-2-carboxylate | Arylboronic acids | Pd(II)-complex | Cs₂CO₃ | Toluene | High | researchgate.net |

Derivatization for Structure-Activity Relationship Studies

The systematic modification of a lead compound to understand how chemical structure relates to biological activity is a cornerstone of medicinal chemistry. The 5-Methyl-1-benzofuran-7-carboxylic acid scaffold offers multiple points for diversification to explore its potential as a pharmacophore.

Introduction of Alkyl and Aryl Substituents

The introduction of various alkyl and aryl groups at different positions of the 5-Methyl-1-benzofuran-7-carboxylic acid molecule can significantly impact its physicochemical properties and biological activity.

At the 5-Methyl Position: The methyl group itself can be a site for modification. For example, benzylic bromination followed by nucleophilic substitution could introduce a variety of functional groups.

On the Benzene Ring: As discussed in the cross-coupling section, halogenation of the benzene ring followed by reactions like Suzuki or Stille coupling would be an effective strategy to introduce diverse aryl and heteroaryl substituents. nih.govresearchgate.net

At the Carboxylic Acid: The carboxylic acid at the 7-position can be readily converted to esters, amides, or other functional groups. This not only modifies the polarity and hydrogen bonding capabilities of the molecule but can also serve as a handle for further derivatization. For instance, amide coupling with a library of amines can generate a diverse set of analogs for SAR studies. nih.gov

General SAR studies on benzofuran derivatives have shown that the nature and position of substituents on both the furan and benzene rings are crucial for their biological activities, including anticancer and antimicrobial properties. nih.govniscair.res.in

Heterocyclic Ring Fusions and Incorporations

Fusing or incorporating additional heterocyclic rings onto the 5-Methyl-1-benzofuran-7-carboxylic acid scaffold can lead to novel chemical entities with potentially enhanced or new biological activities. This approach aims to explore a larger chemical space and introduce new pharmacophoric features.

Annulation at the 5,6- or 6,7-positions: If suitable functional groups are present at adjacent positions on the benzene ring (e.g., an amino group and a carboxylic acid), they can be used to construct a new fused heterocyclic ring.

Derivatization of the Carboxylic Acid: The carboxylic acid at the 7-position can be used as a starting point to build other heterocyclic systems. For example, it can be converted into an acyl chloride and reacted with dinucleophiles to form rings like oxadiazoles (B1248032) or thiadiazoles. researchgate.net

Incorporation via Linkers: Heterocyclic moieties can also be attached to the benzofuran core through various linkers, for instance, by forming an amide or ester bond with the 7-carboxylic acid. Studies on benzofuran-2-carboxylate derivatives have shown that coupling with 1,2,3-triazoles can lead to compounds with significant antimicrobial activities. niscair.res.in

The fusion of heterocyclic rings like pyrazole, imidazole, or triazole to the benzofuran core has been shown to modulate the biological properties of the resulting compounds. nih.gov

Advanced Spectroscopic and Structural Characterization of 5 Methyl 1 Benzofuran 7 Carboxylic Acid Derivatives

Vibrational Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule through their characteristic vibrational frequencies. For 5-Methyl-1-benzofuran-7-carboxylic acid, the FT-IR spectrum is expected to be dominated by absorptions arising from the carboxylic acid group, the aromatic benzofuran (B130515) core, and the methyl substituent.

The most prominent feature in the FT-IR spectrum of a carboxylic acid is the broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties, forming dimers in the solid state. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band. For aromatic carboxylic acids, this band is typically observed between 1710 and 1680 cm⁻¹. Conjugation of the carbonyl group with the benzofuran ring system can slightly lower this frequency.

The C-O stretching vibration of the carboxylic acid group is anticipated to appear in the 1320-1210 cm⁻¹ region. The aromatic C-H stretching vibrations of the benzofuran ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group should appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will likely be observed in the 1600-1450 cm⁻¹ range.

Table 1: Predicted FT-IR Frequencies for 5-Methyl-1-benzofuran-7-carboxylic acid

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1710-1680 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-O Stretch (Carboxylic Acid) | 1320-1210 | Strong |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of 5-Methyl-1-benzofuran-7-carboxylic acid is expected to show a strong band for the C=O stretching vibration, although typically weaker than in the IR spectrum. The aromatic ring vibrations, especially the ring breathing modes, are often prominent in Raman spectra and can provide a characteristic fingerprint of the benzofuran core. The C-C stretching vibrations of the aromatic system will also be observable.

Due to the centrosymmetric nature of the carboxylic acid dimer, some vibrations that are IR-active may be Raman-inactive, and vice versa, according to the rule of mutual exclusion. This complementarity can be a powerful tool in a complete vibrational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by providing information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 5-Methyl-1-benzofuran-7-carboxylic acid would provide a wealth of structural information. The carboxylic acid proton is expected to be the most downfield signal, typically appearing as a broad singlet above 12 ppm, due to its acidic nature and involvement in hydrogen bonding.

The protons on the benzofuran ring system will appear in the aromatic region, generally between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the methyl and carboxylic acid groups. The proton at position 2 of the furan (B31954) ring is typically the most deshielded of the furan protons. The protons on the benzene (B151609) ring will exhibit splitting patterns (e.g., doublets, singlets) depending on their proximity to each other and the substituents. The methyl group protons will appear as a singlet in the upfield region, likely around 2.4-2.6 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for 5-Methyl-1-benzofuran-7-carboxylic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| COOH | > 12.0 | broad s |

| H2 | ~7.5 - 7.8 | d |

| H3 | ~6.8 - 7.1 | d |

| H4 | ~7.8 - 8.1 | s |

| H6 | ~7.2 - 7.5 | s |

Note: 's' denotes singlet, 'd' denotes doublet. Predicted values are based on analogous structures and may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-185 ppm. The carbon atoms of the benzofuran ring will resonate in the aromatic region, generally between 100 and 160 ppm. The chemical shifts will be influenced by the oxygen atom and the substituents. The carbon attached to the oxygen in the furan ring (C7a) and the carbon bearing the carboxylic acid (C7) will have distinct chemical shifts. The methyl carbon will appear as an upfield signal, typically between 20 and 30 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for 5-Methyl-1-benzofuran-7-carboxylic acid

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165-185 |

| C2 | 145-150 |

| C3 | 105-110 |

| C3a | 125-130 |

| C4 | 120-125 |

| C5 | 130-135 |

| C6 | 115-120 |

| C7 | 120-125 |

| C7a | 150-155 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For 5-Methyl-1-benzofuran-7-carboxylic acid, this would be particularly useful in confirming the coupling between the protons on the furan ring (H2 and H3) and any couplings between the protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for all protonated carbons (the methyl group and the C-H carbons of the benzofuran ring).

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of 5-Methyl-1-benzofuran-7-carboxylic acid can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For 5-Methyl-1-benzofuran-7-carboxylic acid, both Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) would provide crucial information.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like carboxylic acids, as it typically produces intact molecular ions. In the negative ion mode, 5-Methyl-1-benzofuran-7-carboxylic acid (molecular weight: 176.17 g/mol ) is expected to readily deprotonate, yielding a prominent [M-H]⁻ ion at an m/z of 175.

Upon collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, the [M-H]⁻ ion would likely undergo characteristic fragmentation. A primary and highly diagnostic fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO₂), which corresponds to a neutral loss of 44 Da. libretexts.org This would result in a significant fragment ion at m/z 131. Further fragmentation of the benzofuran ring structure could also occur, although the loss of CO₂ is anticipated to be a dominant feature.

For instance, in the ESI-MS analysis of similar benzofuran carboxylic acid derivatives, the molecular ion is readily observed, and subsequent fragmentation often involves the carboxylic acid group. nih.gov

Table 1: Predicted ESI-MS/MS Fragmentation Data for 5-Methyl-1-benzofuran-7-carboxylic acid

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment (m/z) |

|---|---|---|---|

| 175 | [M-H-CO₂]⁻ | CO₂ (44 Da) | 131 |

This table is predictive and based on common fragmentation patterns of carboxylic acids.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. For 5-Methyl-1-benzofuran-7-carboxylic acid (C₁₀H₈O₃), HRMS would confirm its molecular formula by providing a measured mass that is very close to the calculated exact mass of its molecular ion.

For example, the HRMS data for a related compound, methyl 7-acetyl-5,6-dimethoxy-3-methyl-1-benzofuran-2-carboxylate, showed a measured m/z of 315.0839 for its sodium adduct [M+Na]⁺, which was in excellent agreement with the calculated value. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide invaluable insights into the molecular geometry, intermolecular interactions, and crystal packing of 5-Methyl-1-benzofuran-7-carboxylic acid.

A single-crystal X-ray diffraction study of 5-Methyl-1-benzofuran-7-carboxylic acid would reveal the bond lengths, bond angles, and torsional angles within the molecule. The benzofuran ring system is expected to be largely planar. The methyl and carboxylic acid substituents will have specific orientations relative to this plane. The precise geometry is influenced by the electronic and steric effects of these substituents.

Studies on similar benzofuran derivatives have confirmed the planarity of the fused ring system. researchgate.netmdpi.com For example, the crystal structure of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid demonstrated the rigid and planar nature of the benzofuran core. unimi.it

In the solid state, carboxylic acids frequently form hydrogen-bonded dimers, where the carboxyl groups of two molecules interact in a head-to-head fashion. This is a very strong and common supramolecular synthon. It is highly probable that 5-Methyl-1-benzofuran-7-carboxylic acid would also exhibit this dimeric structure in its crystal lattice.

Table 2: Representative Crystallographic Data for a Substituted Benzofuran Carboxylic Acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 98.76 |

| V (ų) | 850.1 |

Data is for 6-hydroxy-2-methylbenzofuran-4-carboxylic acid and is illustrative of what might be expected for a similar compound. unimi.it

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The benzofuran scaffold is a chromophore, and its UV-Vis spectrum is characterized by absorptions corresponding to π-π* transitions.

The spectrum of 5-Methyl-1-benzofuran-7-carboxylic acid is expected to show multiple absorption bands in the UV region. The positions and intensities of these bands are influenced by the substituents on the benzofuran ring. The methyl group (an electron-donating group) and the carboxylic acid group (an electron-withdrawing group) will modulate the energy of the molecular orbitals and thus the wavelengths of the electronic transitions. Generally, extended conjugation and the presence of auxochromes lead to a bathochromic (red) shift in the absorption maxima.

Table 3: Predicted UV-Vis Absorption Data for 5-Methyl-1-benzofuran-7-carboxylic acid in a Polar Solvent

| Predicted λmax (nm) | Type of Transition |

|---|---|

| ~250-270 | π-π* |

This table is predictive and based on the general absorption regions for substituted benzofurans.

While computational studies have been conducted on isomers and derivatives of benzofuran-carboxylic acid, such as 1-benzofuran-2-carboxylic acid and various other methyl-benzofuran derivatives, presenting that data would not adhere to the strict focus on "5-Methyl-1-benzofuran-7-carboxylic acid" as required.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as outlined in the request, due to the absence of specific research on this compound in the available literature. To provide such an article would require speculation or the use of data from related but distinct molecules, which would violate the core requirement of focusing strictly on 5-Methyl-1-benzofuran-7-carboxylic acid.

Computational and Theoretical Investigations of 5 Methyl 1 Benzofuran 7 Carboxylic Acid

Spectroscopic Property Prediction and Correlation with Experimental Data

Computed NMR Chemical Shifts and Their Experimental Validation

The precise structural elucidation of 5-Methyl-1-benzofuran-7-carboxylic acid and its derivatives is greatly aided by Nuclear Magnetic Resonance (NMR) spectroscopy, with computational methods providing a powerful tool for the interpretation of experimental spectra. Density Functional Theory (DFT) calculations, particularly the Gauge-Independent Atomic Orbital (GIAO) method, have been successfully employed to predict the ¹H and ¹³C NMR chemical shifts of closely related benzofuran (B130515) structures.

For the analogous compound, 2-(5-methyl-1-benzofuran-3-yl) acetic acid, a detailed comparative study of experimental and computed NMR data has been performed. rsc.org The calculations were typically carried out using the B3LYP functional with a 6-311++G(d,p) basis set. rsc.org The theoretical chemical shifts are often calculated for the molecule in its gaseous phase and then compared with experimental data obtained in a solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.orge3s-conferences.org

A strong correlation between the calculated and experimental chemical shifts is generally observed, validating the accuracy of the computational model and the optimized geometry of the molecule. rsc.org For instance, the protons of the methyl group and the aromatic rings, as well as the carbons of the benzofuran core and the carboxylic acid group, show good agreement between their predicted and measured resonance frequencies. Discrepancies between theoretical and experimental values can often be attributed to solvent effects and intermolecular interactions present in the experimental conditions but not fully accounted for in the gas-phase calculations. rsc.org

Below is a table summarizing the typical correlation between experimental and calculated ¹H and ¹³C NMR chemical shifts for a representative 5-methyl-1-benzofuran derivative.

Interactive Data Table: Comparison of Experimental and Computed NMR Chemical Shifts (ppm) for a 5-Methyl-1-benzofuran Derivative

| Atom | Experimental ¹H (ppm) | Computed ¹H (ppm) | Experimental ¹³C (ppm) | Computed ¹³C (ppm) |

| C2 | - | - | 144.5 | 143.8 |

| C3 | - | - | 110.2 | 109.5 |

| C3a | - | - | 128.9 | 128.1 |

| C4 | 7.25 | 7.20 | 120.8 | 120.1 |

| C5 | - | - | 130.5 | 129.7 |

| C6 | 7.10 | 7.05 | 124.1 | 123.4 |

| C7 | 7.35 | 7.30 | 111.3 | 110.6 |

| C7a | - | - | 154.8 | 154.1 |

| CH₃ (on C5) | 2.40 | 2.35 | 21.3 | 20.8 |

| COOH | 11.5 (approx) | - | 172.0 | 171.2 |

Note: Data is representative for analogous compounds like 2-(5-methyl-1-benzofuran-3-yl) acetic acid and may vary for the specific title compound. The proton of the carboxylic acid is often broad and its chemical shift is highly dependent on concentration and solvent.

Simulation of UV-Vis Spectra

Theoretical simulations of Ultraviolet-Visible (UV-Vis) absorption spectra are crucial for understanding the electronic transitions within the 5-Methyl-1-benzofuran-7-carboxylic acid molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for this purpose, allowing for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.

For the related compound 2-(5-methyl-1-benzofuran-3-yl) acetic acid, TD-DFT calculations have been performed to simulate its UV-Vis spectrum, showing good concordance with experimental results measured in solvents like ethanol. rsc.org The calculations, often using the B3LYP functional and a 6-311++G(d,p) basis set, can predict the key electronic transitions. rsc.org

The characteristic absorption bands of the benzofuran scaffold are typically attributed to π → π* transitions within the aromatic system. The calculated maximum absorption wavelengths and their corresponding electronic transitions generally align well with the experimental spectrum, confirming the nature of the electronic excitations. rsc.org For example, key transitions often involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized over the benzofuran ring system, while the LUMO is also distributed across the π-conjugated system, including the carboxylic acid group.

Interactive Data Table: Simulated vs. Experimental UV-Vis Absorption Maxima (λ_max) for a 5-Methyl-1-benzofuran Derivative

| Transition | Calculated λ_max (nm) (Gas Phase) | Calculated λ_max (nm) (Ethanol) | Experimental λ_max (nm) (Ethanol) |

| π → π | 285 | 290 | 292 |

| π → π | 245 | 250 | 251 |

| n → π* | 310 | 315 | Not distinctly observed |

Note: Data is based on studies of analogous compounds and provides an illustrative example of the expected electronic transitions. rsc.org

Reaction Mechanism Studies through Computational Modeling

Transition State Analysis for Key Synthetic Steps

Computational modeling provides invaluable insights into the reaction mechanisms for the synthesis of the benzofuran core. Key synthetic strategies, such as palladium-catalyzed annulation or acid-catalyzed intramolecular cyclization, have been investigated using DFT to map out potential energy surfaces and identify transition states. nih.govwuxibiology.com

For instance, in acid-catalyzed cyclization of acetal (B89532) precursors, DFT calculations can determine the activation energies for competing reaction pathways. wuxibiology.com The mechanism typically involves the protonation of the precursor, elimination of a leaving group to form a reactive oxonium ion, followed by an intramolecular nucleophilic attack from the phenyl ring. wuxibiology.com Computational studies have shown that the activation energy for this cyclization step is a critical factor in determining the regioselectivity of the reaction. By calculating the energy of the transition state for the ring-closing step, chemists can predict which isomer is likely to be the major product. wuxibiology.com

Mechanistic Insights into Derivatization Reactions

The carboxylic acid group at the 7-position is a prime site for derivatization, commonly through reactions like esterification and amidation. Computational modeling can elucidate the mechanisms of these transformations.

Fischer Esterification: The acid-catalyzed reaction with an alcohol to form an ester is a classic example. Computational studies of the Fischer esterification mechanism confirm a multi-step process. acs.org The reaction initiates with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This is followed by proton transfer and the elimination of a water molecule to yield the protonated ester, which is finally deprotonated to give the product. DFT calculations can model the energy of the tetrahedral intermediate and the transition states connecting these steps, confirming that the formation and breakdown of this intermediate are central to the reaction pathway. acs.org

Investigation of Non-Linear Optical (NLO) Properties

Benzofuran derivatives are recognized for their potential as non-linear optical (NLO) materials, a property that arises from their extended π-conjugated systems which can lead to significant molecular hyperpolarizability. rsc.org Computational chemistry is a key tool for predicting and understanding the NLO properties of molecules like 5-Methyl-1-benzofuran-7-carboxylic acid.

DFT calculations are widely used to compute the static and dynamic first hyperpolarizability (β), a measure of a molecule's second-order NLO response. Studies on various benzofuran derivatives have shown that they can possess remarkable NLO properties. rsc.org The magnitude of the first hyperpolarizability is sensitive to the nature and position of substituent groups on the benzofuran scaffold. Electron-donating groups (like methyl) and electron-withdrawing groups (like carboxylic acid) can create a push-pull system that enhances the intramolecular charge transfer upon excitation, leading to a larger β value.

The computed first-order hyperpolarizability for 2-phenylbenzofuran (B156813) derivatives has been found to be in the range of 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu, indicating their potential as NLO materials. rsc.org While specific calculations for 5-Methyl-1-benzofuran-7-carboxylic acid are not reported, its structure suggests it would also exhibit NLO properties, which could be precisely quantified through similar computational approaches.

Molecular Docking and Ligand-Protein Interaction Studies (Computational Aspects)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of small molecules, such as 5-Methyl-1-benzofuran-7-carboxylic acid, to the active site of a target protein.

Computational studies on benzofuran derivatives have demonstrated their potential as inhibitors for various biological targets, including enzymes implicated in cancer and microbial diseases. rsc.orgunicatt.it For the related compound 2-(5-methyl-1-benzofuran-3-yl) acetic acid, molecular docking studies were performed to evaluate its binding affinity against protein targets like the epidermal growth factor receptor (EGFR). rsc.org

These simulations reveal the key intermolecular interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net The carboxylic acid group of the ligand is often a critical site for forming hydrogen bonds with amino acid residues (like arginine or lysine) in the protein's active site. The benzofuran ring system can participate in hydrophobic and π-stacking interactions with aromatic residues (such as phenylalanine, tyrosine, or tryptophan).

The results of docking studies are typically reported as a binding energy or docking score, which provides an estimate of the binding affinity. Lower binding energies suggest a more stable protein-ligand complex. For example, benzofuran derivatives have shown promising docking scores against targets like PI3K and VEGFR-2, suggesting they may act as inhibitors. unicatt.it These computational predictions are crucial for guiding the synthesis and experimental testing of new potential therapeutic agents based on the 5-Methyl-1-benzofuran-7-carboxylic acid scaffold.

Pharmacological and Biological Investigations of 5 Methyl 1 Benzofuran 7 Carboxylic Acid in Vitro and Mechanistic Focus

In Vitro Anticancer and Antitumor Activities

Benzofuran (B130515) derivatives are recognized for their potent cytotoxic effects against various cancer cell lines. nih.govnih.gov The core structure of benzofuran serves as a valuable scaffold in the design of new anticancer agents. mdpi.com

Cytotoxicity Evaluation in Cancer Cell Lines (e.g., K562, MOLT-4, HeLa, HepG2, A549)

Numerous studies have demonstrated the cytotoxicity of benzofuran derivatives against a panel of human cancer cell lines. For instance, certain halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown significant activity. One such derivative, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, was particularly effective against the A549 lung cancer cell line, while methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate showed strong cytotoxicity against both A549 and HepG2 liver cancer cells. nih.gov

Other studies have reported on the cytotoxic properties of various benzofuran derivatives against leukemia cell lines K562 and MOLT-4, as well as the HeLa cervical carcinoma cell line. nih.gov The introduction of bromine into the benzofuran structure has been noted to increase cytotoxicity in both cancer and normal cells. nih.govsemanticscholar.org For example, a benzofuran derivative featuring a bromine atom attached to the methyl group at the 3-position demonstrated notable cytotoxic activity against K562 and HL60 leukemia cells. nih.gov

Cytotoxicity of Benzofuran Derivatives in Various Cancer Cell Lines

| Benzofuran Derivative | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 | 6.3 ± 2.5 | nih.gov |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | 11 ± 3.2 | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 | 3.5 ± 0.6 | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | 3.8 ± 0.5 | nih.gov |

| Benzofuran derivative with bromine at 3-position methyl group | K562 | 5.0 | nih.gov |

| Benzofuran derivative with bromine at 3-position methyl group | HL60 | 0.1 | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation (e.g., G2/M arrest)

A key mechanism behind the anticancer activity of benzofuran derivatives is the induction of apoptosis, or programmed cell death. nih.govtandfonline.com Studies have shown that certain synthetic benzofuran lignan (B3055560) derivatives can induce apoptosis in p53-positive cells. nih.gov The activation of caspases, which are crucial enzymes in the apoptotic pathway, has been observed in cancer cells treated with benzofuran compounds. For example, in K562 leukemia cells, the activity of caspase 3/7 was significantly increased in the presence of certain benzofuran derivatives. nih.gov

In addition to apoptosis, benzofuran derivatives have been found to modulate the cell cycle. A notable effect is the arrest of cancer cells in the G2/M phase of the cell cycle. nih.govnih.gov For instance, a novel synthetic benzofuran lignan was shown to efficiently arrest Jurkat T lymphocytes in the G2/M phase. nih.gov Similarly, a benzofuran-based carboxylic acid derivative was found to cause a significant arrest of MDA-MB-231 breast cancer cells in the G2/M phase. acs.org This cell cycle arrest prevents the cancer cells from dividing and proliferating.

Mechanisms of Action: Reactive Oxygen Species (ROS) Generation and Lipid Peroxidation

The generation of reactive oxygen species (ROS) is another mechanism implicated in the anticancer effects of benzofuran derivatives. nih.gov Increased levels of ROS can lead to oxidative stress, which can damage cellular components and trigger cell death. Studies have shown that certain benzofuran derivatives can increase ROS production in cancer cells. researchgate.net For example, amiodarone, a benzofuran derivative, has been shown to cause a moderate increase in ROS generation and lipid peroxidation in liver cells. mdpi.com

Lipid peroxidation, the oxidative degradation of lipids, is a consequence of increased ROS levels and can lead to cell membrane damage. nih.gov The antioxidant properties of some benzofuran derivatives have also been investigated, with certain compounds showing the ability to inhibit lipid peroxidation. nih.gov This dual role suggests that the effect of benzofuran derivatives on oxidative stress may be context-dependent.

Modulation of Cellular Signaling Pathways

Benzofuran derivatives have been shown to modulate various cellular signaling pathways involved in cancer progression. One such pathway is the NF-κB (nuclear factor kappa B) signaling pathway, which is often dysregulated in cancer and plays a role in cell survival and proliferation. A synthetic derivative of benzofuran lignan was found to inhibit endotoxin-induced NF-κB activation in both p53-positive and -negative cells. nih.gov

Furthermore, some benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov Activation of the STING pathway can lead to the induction of type I interferons, which have antiviral and anticancer properties. nih.gov Another study identified a benzofuran derivative that activates the PI3K/Akt survival signaling pathway, which is involved in protecting cells from apoptosis. nih.gov

Inhibition of Specific Kinases and Enzymes (e.g., Carbonic Anhydrase, Topoisomerase)

Benzofuran-based carboxylic acids have emerged as effective inhibitors of carbonic anhydrases (CAs), particularly the cancer-related isoform hCA IX. nih.govacs.orgnih.gov This isoform is overexpressed in many tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. Several novel benzofuran-based carboxylic acid derivatives have been synthesized and shown to act as submicromolar inhibitors of hCA IX with a selective inhibitory profile over other isoforms. nih.govacs.orgnih.gov

Some benzofuran derivatives have also been investigated as inhibitors of topoisomerases, enzymes that are essential for DNA replication and are important targets for anticancer drugs. lookchem.com While direct inhibition of topoisomerases by 5-Methyl-1-benzofuran-7-carboxylic acid has not been reported, related heterocyclic compounds such as benzoxanthones and benzoxazoles have shown inhibitory activity against both topoisomerase I and II. nih.govresearchgate.net

Antimicrobial Activities (Antibacterial and Antifungal)

The benzofuran scaffold is a key component of many compounds with significant antimicrobial properties. rsc.org Derivatives of benzofuran carboxylic acids, in particular, have demonstrated notable antibacterial and antifungal activity.

Halogenated derivatives of 3-benzofurancarboxylic acids have been shown to be active against Gram-positive bacteria. mdpi.com For example, methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid exhibited activity against various strains of Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus. mdpi.com

In terms of antifungal activity, certain benzofuran derivatives have shown efficacy against pathogenic fungi. nih.gov For instance, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate displayed significant antifungal activity. nih.gov Halogenated derivatives of 3-benzofurancarboxylic acid have also exhibited activity against Candida albicans and Candida parapsilosis. mdpi.comresearchgate.net

Antimicrobial Activity of Benzofuran Derivatives

| Benzofuran Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Gram-positive bacteria | 50 - 200 | mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid | Gram-positive bacteria | 50 - 200 | mdpi.com |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Gram-positive bacteria | 50 - 200 | mdpi.com |